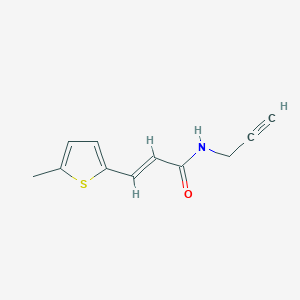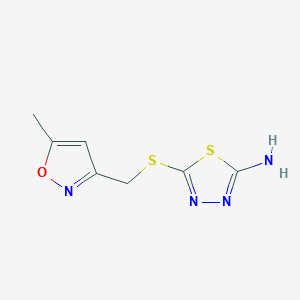
(3-Fluoro-5-(n-pentyloxy)phenyl)magnesium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Fluoro-5-(n-pentyloxy)phenyl)magnesium bromide is an organometallic compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis for forming carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a bromine atom and a phenyl ring substituted with a fluoro group and a pentyloxy group.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of (3-Fluoro-5-(n-pentyloxy)phenyl)magnesium bromide typically involves the reaction of 3-fluoro-5-(n-pentyloxy)bromobenzene with magnesium metal in an anhydrous ether solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen. The reaction can be represented as follows:
3-Fluoro-5-(n-pentyloxy)bromobenzene+Mg→(3-Fluoro-5-(n-pentyloxy)phenyl)magnesium bromide
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring and temperature control systems. The reaction is monitored to ensure complete conversion of the starting material to the desired Grignard reagent.
化学反応の分析
Types of Reactions
(3-Fluoro-5-(n-pentyloxy)phenyl)magnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: The compound can add to carbonyl compounds such as aldehydes and ketones to form secondary and tertiary alcohols.
Coupling Reactions: It can participate in cross-coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Substitution Reactions: The compound can undergo substitution reactions with electrophiles to form new carbon-carbon bonds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reagents for nucleophilic addition reactions.
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Electrophiles: Such as alkyl halides for substitution reactions.
Major Products
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.
Substituted Aromatics: Formed from substitution reactions with electrophiles.
科学的研究の応用
(3-Fluoro-5-(n-pentyloxy)phenyl)magnesium bromide has several applications in scientific research:
Organic Synthesis: Used as a reagent for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: Used in the preparation of functional materials such as polymers and liquid crystals.
Chemical Biology: Utilized in the synthesis of biologically active compounds for studying biological pathways and mechanisms.
作用機序
The mechanism of action of (3-Fluoro-5-(n-pentyloxy)phenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon atom, making it highly nucleophilic. This allows the compound to react with a variety of electrophiles, forming new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
類似化合物との比較
Similar Compounds
3-Fluorophenylmagnesium Bromide: Similar structure but lacks the pentyloxy group.
5-(n-Pentyloxy)phenylmagnesium Bromide: Similar structure but lacks the fluoro group.
Phenylmagnesium Bromide: Lacks both the fluoro and pentyloxy groups.
Uniqueness
(3-Fluoro-5-(n-pentyloxy)phenyl)magnesium bromide is unique due to the presence of both the fluoro and pentyloxy substituents on the phenyl ring. These substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.
特性
分子式 |
C11H14BrFMgO |
|---|---|
分子量 |
285.44 g/mol |
IUPAC名 |
magnesium;1-fluoro-3-pentoxybenzene-5-ide;bromide |
InChI |
InChI=1S/C11H14FO.BrH.Mg/c1-2-3-4-8-13-11-7-5-6-10(12)9-11;;/h6-7,9H,2-4,8H2,1H3;1H;/q-1;;+2/p-1 |
InChIキー |
UPCROUCFJNBLEU-UHFFFAOYSA-M |
正規SMILES |
CCCCCOC1=CC(=C[C-]=C1)F.[Mg+2].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-[(3R,4R,5S,7S,14R,16S)-17-acetamido-5,14,16-trihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B14898624.png)

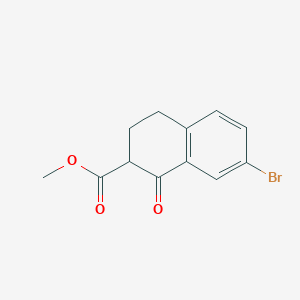
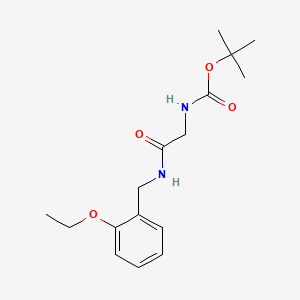
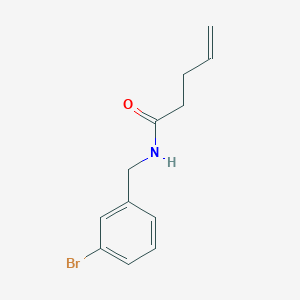
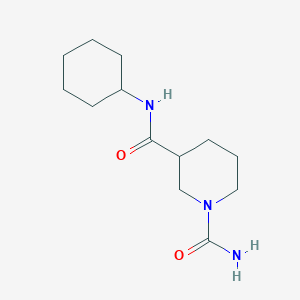
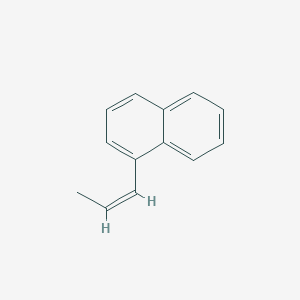
![1-Phenyl-3-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B14898653.png)

![6-(Benzo[d][1,3]dioxol-5-yloxy)hexanoic acid](/img/structure/B14898673.png)
![1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14898692.png)
